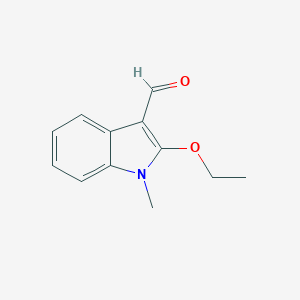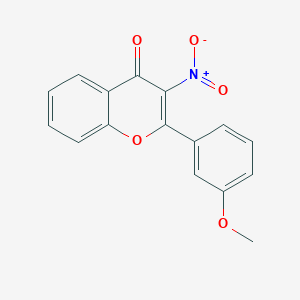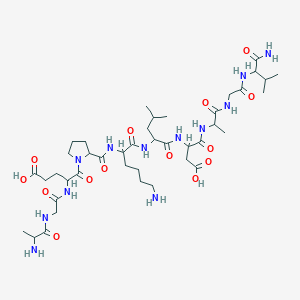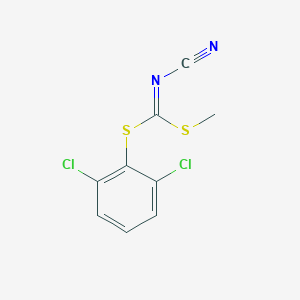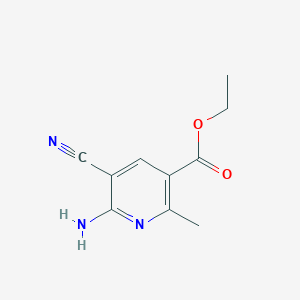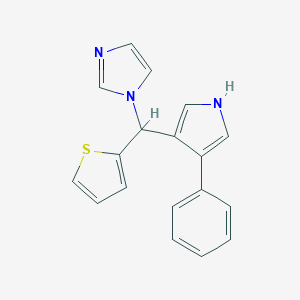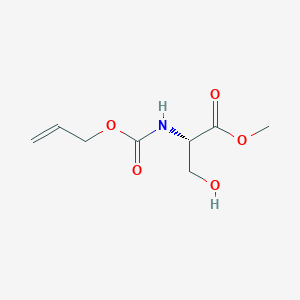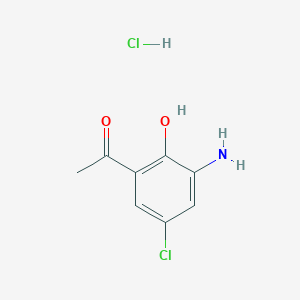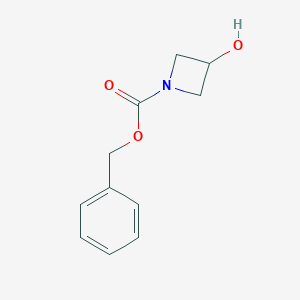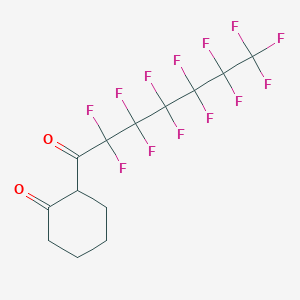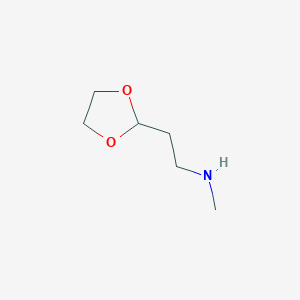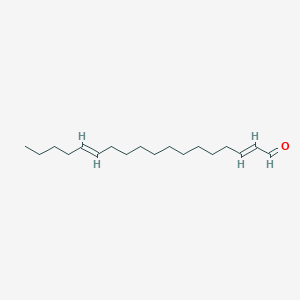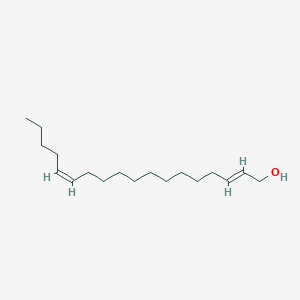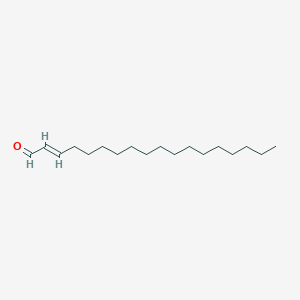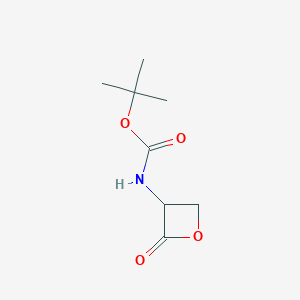
tert-butyl N-(2-oxooxetan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-oxooxetan-3-yl)carbamate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a carbamate derivative that is synthesized through a multi-step process involving the reaction of tert-butyl carbamate and oxetan-3-one. The resulting compound has shown promise in various research fields, including drug discovery, biocatalysis, and materials science.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-oxooxetan-3-yl)carbamate is not fully understood, but it is believed to be related to its carbamate functional group. This group has been shown to have various biological activities, including inhibition of enzymes and modulation of signaling pathways. Additionally, the oxetan-3-yl group may play a role in the compound's activity, potentially affecting its solubility and stability.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of tert-butyl N-(2-oxooxetan-3-yl)carbamate have not been extensively studied, but it is believed to have potential as a therapeutic agent. The compound's carbamate functional group may play a role in its potential activity, as carbamates have been shown to have various biological effects. Additionally, the oxetan-3-yl group may affect the compound's pharmacokinetics and biodistribution.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(2-oxooxetan-3-yl)carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has shown promise in various research fields. Additionally, the compound's unique structure may allow for the development of novel therapeutics and materials. However, there are also limitations to its use, including potential toxicity and limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving tert-butyl N-(2-oxooxetan-3-yl)carbamate. One potential area of study is the development of novel therapeutics based on the compound's structure. Additionally, further research is needed to fully understand the compound's mechanism of action and potential physiological effects. Finally, the compound's potential applications in materials science and biocatalysis should be further explored.
Synthesemethoden
The synthesis of tert-butyl N-(2-oxooxetan-3-yl)carbamate involves the reaction of tert-butyl carbamate with oxetan-3-one in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired carbamate product. This synthesis method has been optimized to produce high yields and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2-oxooxetan-3-yl)carbamate has been used in various research applications due to its unique properties. One of its primary uses is in drug discovery, where it has been shown to have potential as a scaffold for the development of novel therapeutics. Additionally, this compound has been used in biocatalysis studies, where it has been shown to have high selectivity and efficiency in various reactions. Finally, tert-butyl N-(2-oxooxetan-3-yl)carbamate has been studied for its potential applications in materials science, where it has shown promise in the development of new polymers and coatings.
Eigenschaften
CAS-Nummer |
132340-68-2 |
|---|---|
Produktname |
tert-butyl N-(2-oxooxetan-3-yl)carbamate |
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
tert-butyl N-(2-oxooxetan-3-yl)carbamate |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
HRJDEHQWXAPGBG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1COC1=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1COC1=O |
Synonyme |
Carbamic acid, (2-oxo-3-oxetanyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



